![molecular formula C10H6Cl2N2O2 B3386343 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline CAS No. 727704-79-2](/img/structure/B3386343.png)
7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline
Overview
Description
7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.07 . It’s a solid substance that is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . More detailed structural analysis would require advanced computational chemistry techniques.Physical And Chemical Properties Analysis
7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline is a solid substance that should be stored at room temperature . It has a predicted melting point of 127.80° C, a predicted boiling point of 361.6° C at 760 mmHg, a predicted density of 1.6 g/cm3, and a predicted refractive index of n20D 1.67 .Scientific Research Applications
Proteomics Research
“7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.
Pharmacological Applications
Quinoxaline derivatives, such as “7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline”, have been found to possess a wide range of pharmacological applications . These include:
Anti-cancer: Quinoxaline derivatives have shown potential in treating various types of cancer .
Anti-Alzheimer’s: These compounds have also been used in research related to Alzheimer’s disease .
Anti-inflammatory: Quinoxaline derivatives have demonstrated anti-inflammatory properties .
Anti-convulsion: They have been used in research related to convulsive disorders .
Anti-microbial: Quinoxaline derivatives have shown antimicrobial properties .
Anti-mycobacterium: These compounds have been used in research related to mycobacterial infections .
Anti-protozoal: Quinoxaline derivatives have demonstrated anti-protozoal properties .
Antihypertensive agents: They have been used in research related to hypertension .
Anti-oxidant: Quinoxaline derivatives have shown antioxidant properties .
Future Directions
Quinoxaline derivatives, such as 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline, have a wide range of biological activities and potential applications in drug discovery . Future research could focus on exploring these potentials further and developing new synthesis methods for this compound.
Mechanism of Action
Target of Action
It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins to exert its effects.
Biochemical Pathways
Quinoxaline derivatives have been studied for their multifunctional properties against many targets, receptors, or microorganisms .
Result of Action
Quinoxaline derivatives have been shown to induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on the smmc-7721 cell line .
properties
IUPAC Name |
7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-9-10(12)14-6-4-8-7(3-5(6)13-9)15-1-2-16-8/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJBNFYZKYVGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207595 | |
Record name | 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline | |
CAS RN |
727704-79-2 | |
Record name | 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727704-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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